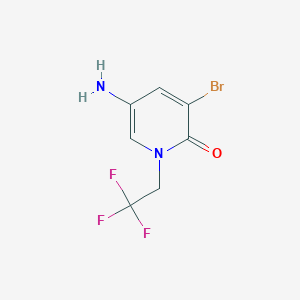
4-Chloro-5-methoxy-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methoxy-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with chloro, methoxy, and trifluoromethyl groups
Preparation Methods
One common method is the cyclocondensation reaction using a trifluoromethyl-containing building block . The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the formation of the desired product.
Chemical Reactions Analysis
4-Chloro-5-methoxy-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
4-Chloro-5-methoxy-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to modulate biological activity.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides, benefiting from its unique chemical properties.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxy-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in pharmaceuticals, it may inhibit or activate certain enzymes, leading to therapeutic effects . The trifluoromethyl group often enhances the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
4-Chloro-5-methoxy-6-(trifluoromethyl)pyrimidine can be compared with other trifluoromethyl-substituted pyrimidines, such as:
4-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine: This compound also contains a trifluoromethyl group and exhibits similar chemical properties.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted heterocycle with applications in agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C6H4ClF3N2O |
|---|---|
Molecular Weight |
212.56 g/mol |
IUPAC Name |
4-chloro-5-methoxy-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H4ClF3N2O/c1-13-3-4(6(8,9)10)11-2-12-5(3)7/h2H,1H3 |
InChI Key |
IXABGKMABPMPCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CN=C1Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078878.png)




![tert-Butyl 2-(cyclopropylmethyl)-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13078890.png)

![4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine](/img/structure/B13078913.png)





